(2-Ethylphenyl)(phenyl)methanone, 97%
Description
(2-Ethylphenyl)(phenyl)methanone, 97% is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.278 g/mol . This compound is widely used in scientific research due to its versatile properties and applications in various fields such as organic synthesis and drug discovery.
Properties
IUPAC Name |
(2-ethylphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-8-6-7-11-14(12)15(16)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZCPMENWLPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408074 | |
| Record name | Methanone, (ethylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29256-97-1, 22679-42-1 | |
| Record name | Methanone, (ethylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ETHYL-PHENYL)-PHENYL-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of (2-Ethylphenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that (2-Ethylphenyl)(phenyl)methanone exhibits potential antimicrobial properties. Its structural similarity to benzophenone derivatives suggests that it may inhibit microbial growth through various mechanisms:
- Inhibition of Microbial Proteins : The compound may interact with essential proteins or enzymes critical for microbial survival.
- Disruption of Biochemical Pathways : It interferes with vital processes such as protein synthesis and cell wall formation.
Table 1: Antimicrobial Activity of (2-Ethylphenyl)(phenyl)methanone
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| (2-Ethylphenyl)(phenyl)methanone | Various Bacteria | Potential Antimicrobial | |
| Benzophenone Derivatives | Fungi | Effective against Candida spp. |
Protein Tyrosine Kinase Inhibition
Research has shown that derivatives of methanones can inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer progression. Studies indicate that certain derivatives exhibit IC50 values lower than genistein, a known PTK inhibitor, highlighting their potential in cancer therapeutics.
Case Study 1: Evaluation of Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of (2-Ethylphenyl)(phenyl)methanone against a panel of bacterial strains. Results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its utility as an antimicrobial agent.
Case Study 2: Structure-Activity Relationship (SAR)
In experiments focusing on the SAR of methanone derivatives, specific substitutions on the phenyl rings were found to significantly impact biological activity. Compounds with electron-donating groups showed enhanced potency against PTKs compared to those with electron-withdrawing groups.
Photoinitiators in Polymer Chemistry
(2-Ethylphenyl)(phenyl)methanone is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings and adhesives.
Flavoring and Fragrance Industry
Due to its pleasant aroma, this compound finds applications in the flavoring and fragrance industry, contributing to the formulation of perfumes and flavor enhancers.
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its aromatic rings allow for π-π interactions with other aromatic compounds, enhancing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)(phenyl)methanone
- Phenyl-(2,3,5,6-tetramethylphenyl)methanone
- (4-Octyloxyphenyl)(phenyl)methanone
- 1-(4-(5-Phenylpentyl)phenyl)ethanone
- 1-Biphenyl-4-yl-2-phenylethanone
Uniqueness
(2-Ethylphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group on the aromatic ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Biological Activity
(2-Ethylphenyl)(phenyl)methanone, also known as benzophenone derivative, is a compound with the molecular formula C15H14O and a molecular weight of 210.278 g/mol. This compound has garnered attention in the fields of drug discovery and material science due to its potential biological activities, particularly its antimicrobial properties.
The biological activity of (2-Ethylphenyl)(phenyl)methanone is hypothesized based on the behavior of structurally similar compounds. These compounds have been shown to exhibit significant antimicrobial activity by interacting with microbial proteins or enzymes, leading to cell death. The proposed mechanisms include:
- Inhibition of Protein Synthesis : Similar compounds disrupt protein synthesis in microbes, which is essential for their growth and replication.
- Interference with Cell Wall Synthesis : By targeting enzymes involved in cell wall synthesis, this compound may compromise microbial integrity.
Biological Activity Overview
The biological activity of (2-Ethylphenyl)(phenyl)methanone can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential to inhibit growth of various bacteria and fungi |
| Drug Discovery | Used as an intermediate in synthesizing pharmaceuticals |
| Material Science | Involved in the synthesis of polymers and advanced materials |
Case Studies and Research Findings
-
Antimicrobial Activity :
Research indicates that compounds similar to (2-Ethylphenyl)(phenyl)methanone demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.625 mg/mL against pathogens like Staphylococcus aureus and Salmonella typhi . -
Protein Tyrosine Kinase Inhibition :
A study on related compounds revealed promising protein tyrosine kinase (PTK) inhibitory activities, suggesting that (2-Ethylphenyl)(phenyl)methanone may also possess similar properties. Compounds with structural similarities showed IC50 values as low as 4.66 μM, indicating significant potential for therapeutic applications . -
Synthesis and Applications :
The compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules used in pharmaceuticals. Its role in material science includes applications in polymer synthesis, showcasing its versatility beyond biological activity .
Q & A
Q. What are the established synthetic routes for (2-Ethylphenyl)(phenyl)methanone, and what reaction conditions optimize yield and purity?
The compound is synthesized via Friedel-Crafts acylation , where benzoyl chloride reacts with 2-ethylbiphenyl in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimal conditions include:
- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acylating agent.
- Solvent : Use anhydrous dichloromethane or nitrobenzene to stabilize the acylium ion intermediate.
- Temperature : Reaction at 0–5°C minimizes side reactions like polyacylation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (heptane) improves purity to ≥97% .
Q. What spectroscopic techniques are recommended for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl group at the 2-position, ketone resonance at ~195 ppm).
- FTIR : Validate the carbonyl stretch (~1660–1680 cm⁻¹) and aromatic C–H stretches.
- HPLC : Quantify purity (97%+) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Elemental analysis (C, H, O) further verifies molecular composition .
Q. What are the optimal storage conditions to maintain stability in laboratory settings?
Store in airtight, amber glass containers under inert gas (N₂/Ar) at room temperature (20–25°C) . Avoid moisture and light to prevent hydrolysis or photodegradation. For long-term stability (>6 months), refrigeration (4°C) is advised .
Advanced Questions
Q. How can researchers analyze and quantify impurities in 97% pure batches?
Impurity profiling requires:
- GC-MS/LC-MS : Identify low-abundance contaminants (e.g., unreacted precursors, oxidation byproducts).
- Quantitative ¹H NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure impurity levels.
- Batch comparison : Cross-reference multiple synthesis batches to trace impurity sources (e.g., incomplete washing steps or catalyst residues) .
Q. What strategies can investigate substituent effects of the ethyl group on reactivity?
- Comparative kinetic studies : Substitute the ethyl group with methyl/hydrogen and monitor reaction rates in nucleophilic acyl substitutions.
- DFT calculations : Analyze electron density maps (e.g., Hirshfeld charges) to assess how the ethyl group modulates electrophilicity at the carbonyl carbon.
- Steric maps : Use molecular modeling software (e.g., Gaussian) to evaluate steric hindrance from the ethyl group in transition states .
Q. How can the biological activity of this compound be evaluated in antimicrobial assays?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Biofilm inhibition : Quantify reduction in biofilm biomass via crystal violet staining.
- Efflux pump inhibition : Pair with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) to assess synergistic effects .
Q. What computational methods predict physicochemical properties and reactivity?
- QSPR models : Corrogate experimental data (logP, solubility) with descriptors like polar surface area and molar refractivity.
- Molecular docking : Screen for binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- Reactivity simulations : Use Gaussian09 to calculate frontier molecular orbitals (HOMO/LUMO) for predicting sites of electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
